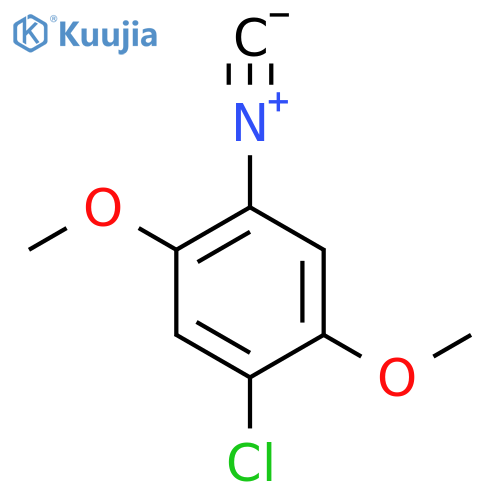

Cas no 1984-22-1 (1-Chloro-4-isocyano-2,5-dimethoxybenzene)

1-Chloro-4-isocyano-2,5-dimethoxybenzene 化学的及び物理的性質

名前と識別子

-

- 1-chloro-4-isocyano-2,5-dimethoxybenzene

- 1984-22-1

- COC1=C(C=C(C(=C1)Cl)OC)[N+]#[C-]

- EN300-6511837

- 1-Chloro-4-isocyano-2,5-dimethoxybenzene

-

- インチ: 1S/C9H8ClNO2/c1-11-7-5-8(12-2)6(10)4-9(7)13-3/h4-5H,2-3H3

- InChIKey: YCOPZPVRLWVTDA-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC(=C(C=C1OC)[N+]#[C-])OC

計算された属性

- せいみつぶんしりょう: 197.0243562g/mol

- どういたいしつりょう: 197.0243562g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 213

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 22.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

1-Chloro-4-isocyano-2,5-dimethoxybenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6511837-2.5g |

1-chloro-4-isocyano-2,5-dimethoxybenzene |

1984-22-1 | 2.5g |

$1454.0 | 2023-05-31 | ||

| Enamine | EN300-6511837-10.0g |

1-chloro-4-isocyano-2,5-dimethoxybenzene |

1984-22-1 | 10g |

$3191.0 | 2023-05-31 | ||

| Enamine | EN300-6511837-0.05g |

1-chloro-4-isocyano-2,5-dimethoxybenzene |

1984-22-1 | 0.05g |

$624.0 | 2023-05-31 | ||

| Enamine | EN300-6511837-0.5g |

1-chloro-4-isocyano-2,5-dimethoxybenzene |

1984-22-1 | 0.5g |

$713.0 | 2023-05-31 | ||

| Enamine | EN300-6511837-0.25g |

1-chloro-4-isocyano-2,5-dimethoxybenzene |

1984-22-1 | 0.25g |

$683.0 | 2023-05-31 | ||

| Enamine | EN300-6511837-5.0g |

1-chloro-4-isocyano-2,5-dimethoxybenzene |

1984-22-1 | 5g |

$2152.0 | 2023-05-31 | ||

| Enamine | EN300-6511837-0.1g |

1-chloro-4-isocyano-2,5-dimethoxybenzene |

1984-22-1 | 0.1g |

$653.0 | 2023-05-31 | ||

| Enamine | EN300-6511837-1.0g |

1-chloro-4-isocyano-2,5-dimethoxybenzene |

1984-22-1 | 1g |

$743.0 | 2023-05-31 |

1-Chloro-4-isocyano-2,5-dimethoxybenzene 関連文献

-

Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878

-

MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153

-

Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985

-

Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550

-

Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336

-

J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038

1-Chloro-4-isocyano-2,5-dimethoxybenzeneに関する追加情報

Comprehensive Guide to 1-Chloro-4-isocyano-2,5-dimethoxybenzene (CAS No. 1984-22-1): Properties, Applications, and Innovations

1-Chloro-4-isocyano-2,5-dimethoxybenzene (CAS No. 1984-22-1) is a specialized organic compound gaining attention in synthetic chemistry and material science. Its unique molecular structure, featuring a chloro substituent, an isocyano group, and dimethoxy functionalities, makes it a versatile intermediate for advanced applications. Researchers and industries are increasingly exploring its potential due to its reactivity and adaptability in cross-coupling reactions and heterocyclic synthesis.

The compound’s isocyano group is particularly noteworthy, as it enables participation in multicomponent reactions (MCRs), a hot topic in green chemistry and drug discovery. With the rise of sustainable synthesis methods, 1-Chloro-4-isocyano-2,5-dimethoxybenzene offers a pathway to reduce waste and improve atom economy. Its dimethoxybenzene backbone also aligns with trends in functional material design, such as organic semiconductors and liquid crystals.

In analytical chemistry, CAS No. 1984-22-1 is often discussed for its spectral properties. The chloro and isocyano groups create distinct signals in NMR and IR spectroscopy, aiding in structural verification. Laboratories frequently search for synthesis protocols or spectral data for this compound, reflecting its growing utility in R&D. Recent publications highlight its role in catalysis and ligand design, further driving interest.

From an industrial perspective, 1-Chloro-4-isocyano-2,5-dimethoxybenzene is valued for its scalability. Manufacturers emphasize high-purity synthesis to meet demands from pharmaceutical intermediates and agrochemical research. Questions about storage stability and handling precautions are common among users, underscoring the need for detailed technical guidance. Innovations in flow chemistry have also streamlined its production, reducing costs and environmental impact.

Emerging applications include its use in bioorthogonal chemistry, where the isocyano moiety enables selective labeling of biomolecules. This aligns with trends in proteomics and diagnostic imaging, addressing frequent queries about click chemistry compatibility. Additionally, its electron-rich aromatic system makes it a candidate for photocatalysis studies, a rapidly growing field in renewable energy research.

To summarize, 1-Chloro-4-isocyano-2,5-dimethoxybenzene (CAS No. 1984-22-1) bridges fundamental and applied chemistry. Its multifaceted reactivity, combined with industry-driven needs for efficient synthesis and novel applications, positions it as a compound of enduring relevance. As research continues, its role in materials science, drug development, and green chemistry is expected to expand, answering the evolving demands of scientists and engineers worldwide.

1984-22-1 (1-Chloro-4-isocyano-2,5-dimethoxybenzene) 関連製品

- 1024222-56-7(1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one)

- 922815-37-0(1-(3,4-dichlorophenyl)-3-(5-{(pyridin-3-yl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)urea)

- 941972-73-2(N-(5-methyl-1,2-oxazol-3-yl)-3-(propan-2-ylsulfanyl)benzamide)

- 2029273-80-9((3-Amino-2,2-difluoropropyl)(4-methoxybutyl)methylamine)

- 2034290-80-5((3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone)

- 1806901-14-3(Methyl 3-(aminomethyl)-5-chloro-6-(difluoromethyl)pyridine-2-acetate)

- 2680561-83-3(3-(1H-pyrrol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 2877765-58-5(N-{1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-yl}cyclopropanecarboxamide)

- 1017418-49-3(3-(3-METHYLPHENYL)MORPHOLINE)

- 2377606-02-3(4-[2-(tert-Butyldimethylsilyloxy)ethyl]-3-fluorophenylboronic acid)